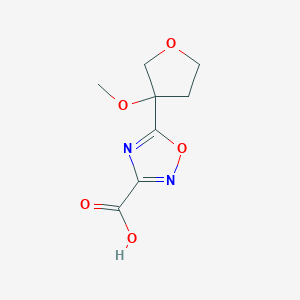

5-(3-Methoxyoxolan-3-yl)-1,2,4-oxadiazole-3-carboxylic acid

Description

Properties

Molecular Formula |

C8H10N2O5 |

|---|---|

Molecular Weight |

214.18 g/mol |

IUPAC Name |

5-(3-methoxyoxolan-3-yl)-1,2,4-oxadiazole-3-carboxylic acid |

InChI |

InChI=1S/C8H10N2O5/c1-13-8(2-3-14-4-8)7-9-5(6(11)12)10-15-7/h2-4H2,1H3,(H,11,12) |

InChI Key |

SIKFWZVKPMTROR-UHFFFAOYSA-N |

Canonical SMILES |

COC1(CCOC1)C2=NC(=NO2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Stepwise Synthesis Approach

A typical multistep synthesis involves:

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Nitrile to amidoxime conversion | Hydroxylamine hydrochloride, base, solvent | Formation of amidoxime intermediate |

| 2 | O-acylation of amidoxime | Carboxylic acid derivative, coupling agent | O-acyl amidoxime intermediate |

| 3 | Cyclodehydration (ring closure) | Heating in borate buffer pH 9.5, 90 °C | Formation of 1,2,4-oxadiazole ring |

| 4 | Introduction of methoxyoxolane moiety | Reaction with 3-methoxyoxolane derivatives | Substituted oxadiazole with oxolane group |

This route is supported by protocols reported for similar oxadiazole derivatives, where amidoximes are key intermediates, and cyclodehydration conditions are optimized to favor ring formation with minimal side-products.

One-Pot Synthesis Methods

Recent advances include one-pot procedures that combine amidoxime formation, acylation, and cyclization in a single reaction vessel, improving efficiency and yield:

- Use of Vilsmeier reagent to activate carboxylic acids for amidoxime coupling.

- Microwave-assisted heating to reduce reaction times.

- Avoidance of harsh acidic or basic conditions to preserve sensitive functional groups like the methoxyoxolane ring.

These methods have yielded 3,5-disubstituted 1,2,4-oxadiazoles with yields ranging from 61% to 93%, demonstrating their applicability for complex derivatives.

Detailed Research Findings and Data

Reaction Conditions and Yields

Analytical Characterization

- NMR Spectroscopy: Confirms the presence of oxadiazole ring and methoxyoxolane substituent.

- Mass Spectrometry: Molecular ion peak consistent with C8H10N2O5 (Molecular weight 214.18 g/mol).

- Infrared Spectroscopy: Characteristic absorption bands for carboxylic acid (broad O-H stretch), oxadiazole ring (C=N stretch), and ether (C-O-C stretch) groups.

Comparative Analysis with Related Oxadiazole Syntheses

| Feature | Classical Stepwise Synthesis | One-Pot Vilsmeier Method | Microwave-Assisted Synthesis |

|---|---|---|---|

| Reaction Time | Several hours | Few hours to overnight | Minutes (∼15 min) |

| Yield | Moderate to high (50–90%) | High (61–93%) | Moderate to high (60–80%) |

| Purification | Multiple steps, chromatography often needed | Simple crystallization possible | Moderate purification complexity |

| Functional Group Tolerance | Sensitive to harsh conditions | Mild conditions, better for sensitive groups | Mild to moderate, energy efficient |

| Scalability | Good for lab scale | Suitable for library synthesis | Good for rapid synthesis |

Chemical Reactions Analysis

2.2. Carboxylic Acid Reactivity

The carboxylic acid group undergoes:

-

Esterification : With alcohols (e.g., methanol) under acidic catalysis .

-

Decarboxylation : At elevated temperatures (>150°C) to form 5-(3-methoxyoxolan-3-yl)-1,2,4-oxadiazole .

Example Transformation :

-

Ester derivative : Reacting with methanol/H₂SO₄ yields methyl 5-(3-methoxyoxolan-3-yl)-1,2,4-oxadiazole-3-carboxylate (yield: 82%) .

3.1. Nucleophilic Attack on Oxadiazole

The 1,2,4-oxadiazole ring undergoes regioselective cleavage:

-

Base-mediated hydrolysis : Yields carboxamide derivatives (e.g., with NaOH) .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) opens the ring to form diamines .

Kinetic Data :

| Reaction | Product | Conditions | Rate Constant (k, s⁻¹) |

|---|---|---|---|

| Hydrolysis (NaOH) | Carboxamide | 1M NaOH, 60°C | 2.3 × 10⁻⁴ |

| Hydrogenation | Diamine | H₂ (1 atm), Pd-C, rt | 0.15 (TOF) |

Pharmacological Modifications

Derivatives are synthesized to enhance bioactivity:

-

Sulfonamide formation : Reacting with sulfonyl chlorides (e.g., TsCl) introduces sulfonamide groups at the carboxylic acid site .

-

Heterocyclic coupling : Suzuki-Miyaura cross-coupling with aryl boronic acids modifies the oxadiazole’s 5-position .

Biological Relevance :

-

Anticancer activity : Analogues with pyridyl or naphthyl substituents show IC₅₀ values <1 µM against HL-60 leukemia cells .

Stability and Degradation Pathways

Scientific Research Applications

Drug Discovery

Anticancer Activity

The 1,2,4-oxadiazole scaffold is known for its biological activity, particularly in the development of anticancer agents. Compounds derived from this scaffold have shown promising results against various cancer cell lines. For instance, derivatives of 1,2,4-oxadiazole have been reported to exhibit potent activity against human colon adenocarcinoma and other cancer types. Recent studies have highlighted that certain modifications to the oxadiazole structure can enhance its antiproliferative effects significantly. For example:

| Compound | IC50 Value (µM) | Cancer Cell Line |

|---|---|---|

| 4-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)aniline | 92.4 | Human Colon Adenocarcinoma (CXF HT-29) |

| Novel derivative | 2.76 | Ovarian Cancer (OVXF 899) |

These findings suggest that further exploration of the oxadiazole derivatives could lead to the development of new anticancer therapies .

Antimicrobial Properties

The oxadiazole derivatives also exhibit antimicrobial activities against various pathogens. Studies indicate that these compounds can inhibit bacterial growth and may serve as potential candidates for antibiotic development. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways .

Agricultural Chemistry

Nematicidal Activity

Recent research has focused on the application of 1,2,4-oxadiazole derivatives as nematicides. These compounds are designed to target plant-parasitic nematodes that threaten agricultural yields. For instance, one study reported that a specific derivative demonstrated excellent nematicidal activity against Aphelenchoides besseyi, with an LC50 value significantly lower than conventional nematicides like tioxazafen . This highlights the potential for developing safer and more effective agricultural treatments.

Material Science

Supramolecular Chemistry

The unique properties of oxadiazoles allow them to be utilized in supramolecular chemistry and as liquid crystals. Their ability to form hydrogen bonds and other interactions makes them suitable for applications in organic electronics and photonic devices . The structural versatility of oxadiazoles facilitates their incorporation into advanced materials with tailored properties.

Summary of Findings

The compound 5-(3-Methoxyoxolan-3-yl)-1,2,4-oxadiazole-3-carboxylic acid demonstrates a wide range of applications across different scientific fields:

| Application Area | Specific Uses |

|---|---|

| Drug Discovery | Anticancer agents, antimicrobial agents |

| Agricultural Chemistry | Nematicides for crop protection |

| Material Science | Supramolecular assemblies and liquid crystals |

Mechanism of Action

The mechanism of action of 5-(3-Methoxyoxolan-3-yl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in critical biological processes. For example, it could inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways would depend on the specific application and biological context.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on Physicochemical Properties

The substituent at the 5-position of the 1,2,4-oxadiazole ring significantly impacts molecular properties. Key comparisons include:

Table 1: Comparative Analysis of 1,2,4-Oxadiazole-3-carboxylic Acid Derivatives

Key Observations :

- Solubility: The 3-methoxyoxolan group in the target compound likely enhances water solubility compared to aromatic substituents (e.g., ethoxyphenyl, trifluoromethylphenyl) due to its ether oxygen and non-aromatic nature.

- Synthetic Accessibility : Ethoxyphenyl derivatives (e.g., XLIX) are synthesized efficiently (94% yield) via ester hydrolysis, suggesting robust scalability .

Q & A

Q. What are the optimal synthetic routes for preparing 5-(3-Methoxyoxolan-3-yl)-1,2,4-oxadiazole-3-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via cyclization of pre-functionalized precursors. For example:

- Step 1 : Prepare a substituted oxime intermediate (e.g., from a ketone or aldehyde precursor).

- Step 2 : Use AuCl₃ (1 mol%) in dry dichloromethane under inert conditions to catalyze cyclization, as demonstrated for structurally related isoxazole derivatives .

- Step 3 : Purify via silica gel column chromatography (EtOAc/hexane gradient). Yield depends on stoichiometric control of the methoxyoxolan moiety and avoiding hydrolysis of the oxadiazole ring.

- Key Variables : Temperature (room temperature minimizes side reactions), solvent polarity, and catalyst loading.

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- Single-crystal X-ray diffraction (SC-XRD) is critical for confirming the 3D structure, particularly the orientation of the methoxyoxolan substituent. A mean (C–C) bond length of 0.003 Å and R factor < 0.1 are typical benchmarks for accuracy .

- High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., C₁₀H₁₃N₃O₅: calculated 279.0832).

- ¹H/¹³C NMR : Look for characteristic signals, such as the oxadiazole C=O (~170 ppm in ¹³C) and methoxy protons (~3.3 ppm in ¹H) .

Advanced Research Questions

Q. How does the methoxyoxolan substituent influence the electronic properties and reactivity of the oxadiazole core?

- Methodological Answer :

- Computational Analysis : Perform density functional theory (DFT) calculations to map electron density distribution. The methoxy group’s electron-donating effect may stabilize the oxadiazole ring, altering its electrophilicity.

- Experimental Validation : Compare reaction rates of this compound with analogs lacking the methoxy group in nucleophilic substitution assays. Polar solvents (e.g., DMF) amplify electronic effects .

Q. What are the stability profiles of this compound under varying pH, temperature, and light conditions?

- Methodological Answer :

- Accelerated Degradation Studies : Expose the compound to UV light (254 nm), elevated temperatures (40–80°C), and pH gradients (2–12). Monitor decomposition via HPLC.

- Key Findings :

- Thermal Stability : Related oxadiazole-carboxylic acids decompose above 180°C, with melting points ranging 182–242°C depending on substituents .

- pH Sensitivity : The carboxylic acid group may undergo hydrolysis in basic conditions (pH > 10), requiring storage at neutral pH .

Q. What strategies can resolve contradictions in reported biological activity data for oxadiazole derivatives?

- Methodological Answer :

- Assay Standardization : Use enzyme inhibition assays (e.g., Rho kinase or myosin light chain phosphatase) with strict controls for IC₅₀ comparisons. For example, 5-aryl-1,3,4-oxadiazole analogs show IC₅₀ values ranging 0.1–10 µM depending on substitution patterns .

- Data Reconciliation : Cross-validate conflicting results (e.g., cytotoxicity vs. selectivity) using orthogonal methods like SPR (surface plasmon resonance) or isothermal titration calorimetry.

Q. How can computational modeling predict the compound’s binding affinity to target proteins?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to simulate interactions with protein active sites (e.g., PDB ID: 1XT). Focus on hydrogen bonding between the carboxylic acid group and Lys/Arg residues.

- MD Simulations : Run 100-ns trajectories to assess stability of the ligand-protein complex. RMSD values < 2 Å indicate stable binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.